

Introduction: A Strategic Intermediate in Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-Bromo-5-iodobenzoate*

Cat. No.: B3090183

[Get Quote](#)

Ethyl 2-Bromo-5-iodobenzoate is a highly functionalized aromatic compound of significant interest to researchers and scientists in organic synthesis and drug development. As a halogenated benzoic acid ester, its structure is notable for the presence of two different halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique arrangement provides distinct reactive sites, making it a versatile and strategic building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates, where precise and selective introduction of functional groups is paramount. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, providing field-proven insights for its effective application.

Core Physicochemical Properties

The fundamental properties of **Ethyl 2-Bromo-5-iodobenzoate** are summarized below. These data are essential for its proper handling, storage, and application in experimental design.

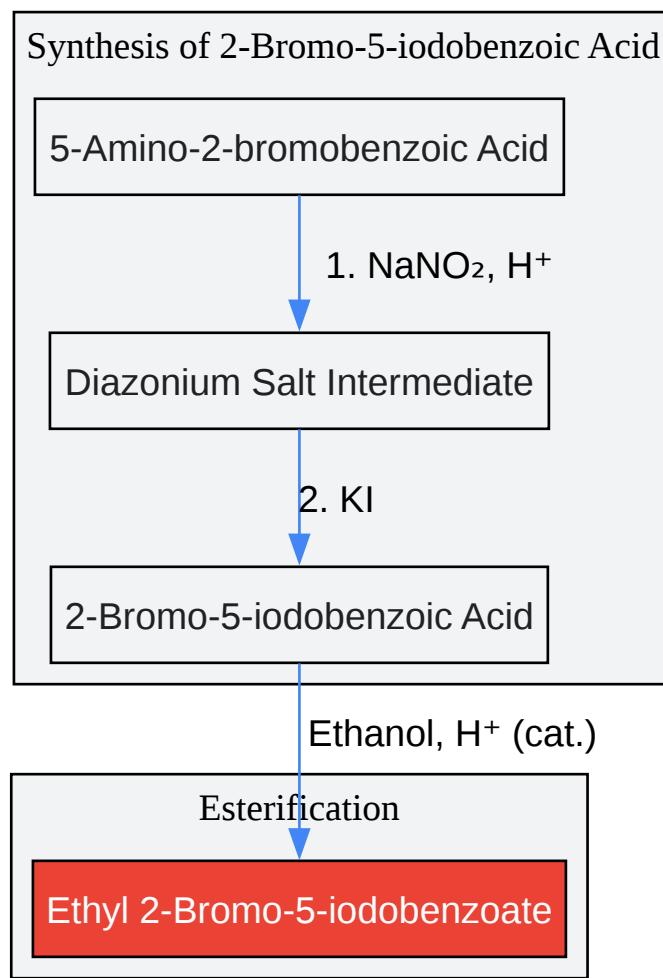
Property	Value	Source(s)
CAS Number	1208075-44-8	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrIO ₂	[1]
Molecular Weight	354.97 g/mol	[1]
IUPAC Name	ethyl 2-bromo-5-iodobenzoate	[1]
Appearance	Solid	[1]
Boiling Point	341.8 ± 27.0 °C at 760 mmHg	[1]
Purity	Typically ≥97%	[1] [4]
Storage Conditions	4°C, protect from light	[1] [4]

Synthesis and Purification

The synthesis of **Ethyl 2-Bromo-5-iodobenzoate** is typically achieved via a multi-step process starting from a more readily available precursor. A common and logical pathway involves the synthesis of the parent acid, 2-Bromo-5-iodobenzoic acid, followed by esterification.

Synthesis of 2-Bromo-5-iodobenzoic Acid

A prevalent method for synthesizing the parent acid is through a Sandmeyer-type reaction, starting with 5-amino-2-bromobenzoic acid.[\[5\]](#)[\[6\]](#) This process involves two key transformations:


- **Diazotization:** The amino group of 5-amino-2-bromobenzoic acid is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong inorganic acid.[\[5\]](#)[\[6\]](#)
- **Iodination:** The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with an iodine atom.[\[5\]](#)[\[6\]](#)

This approach provides a high-yielding route to the di-halogenated benzoic acid.[\[5\]](#)

Esterification

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. This is typically accomplished through Fischer esterification, where 2-Bromo-5-iodobenzoic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

The overall synthetic workflow can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 2-Bromo-5-iodobenzoate**.

Purification

Following synthesis, purification is crucial to achieve the high purity required for subsequent applications. Common laboratory techniques include recrystallization or column

chromatography to remove unreacted starting materials and byproducts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Ethyl 2-Bromo-5-iodobenzoate** stems from the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in many transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization of the aromatic ring, a highly desirable feature in multi-step synthesis.

Selective Cross-Coupling Reactions

The iodine substituent serves as a versatile handle for introducing aryl, heteroaryl, or alkynyl groups through reactions like the Suzuki-Miyaura or Sonogashira couplings.^{[7][8]} Chemists can perform a selective coupling at the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent transformation. This stepwise approach is fundamental to building molecular complexity in a controlled manner.^[8]

This hierarchical reactivity is a cornerstone of its application in medicinal chemistry for exploring structure-activity relationships (SAR).^[7]

[Click to download full resolution via product page](#)

Caption: Logical workflow for the sequential functionalization.

Role in Drug Development

This strategic intermediate is a key building block for numerous active pharmaceutical ingredients (APIs). The parent acid, 2-bromo-5-iodobenzoic acid, is notably used as a starting material for synthesizing key intermediates of the anti-hepatitis C drug Velpatasvir.^[5] The ability to efficiently construct complex scaffolds using this building block accelerates the discovery and development timeline for new therapeutics.^[7]

Spectroscopic Data Interpretation

While specific spectra are dependent on the acquisition conditions, the structural features of **Ethyl 2-Bromo-5-iodobenzoate** lead to predictable spectroscopic signatures.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet). The aromatic region would display signals corresponding to the three protons on the substituted benzene ring, with coupling patterns dictated by their relative positions.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring (two of which are substituted with halogens).
- IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the C=O (ester carbonyl) stretch, typically found around 1720-1740 cm⁻¹. Additional bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Ethyl 2-Bromo-5-iodobenzoate requires careful handling due to its potential toxicity. Adherence to established safety protocols is mandatory.

- GHS Classification: The compound is classified as toxic.[1]
 - Pictogram: GHS06 (Skull and Crossbones).[1]
 - Signal Word: Danger.[1]
- Hazard Statements:
 - H301: Toxic if swallowed.[1]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[1]

- P270: Do not eat, drink or smoke when using this product.[[1](#)]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [[9](#)]
- P405: Store locked up.[[1](#)][[10](#)]
- P501: Dispose of contents/container to an approved waste disposal plant.[[1](#)][[10](#)]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[[10](#)] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[[10](#)]
- Storage and Incompatibilities:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[[1](#)]
 - Keep away from heat, sparks, and open flames.[[10](#)]
 - Incompatible with strong oxidizing agents, strong bases, metals, and amines.[[10](#)]

Conclusion

Ethyl 2-Bromo-5-iodobenzoate is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its defining feature—the differential reactivity of its two halogen substituents—provides chemists with a reliable platform for selective, stepwise synthesis. This property makes it an invaluable asset in the pharmaceutical industry and advanced materials science, enabling the efficient and precise construction of complex, high-value molecules. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

- PubChem. Ethyl 2-bromobenzoate. National Institutes of Health. [[Link](#)]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. [[Link](#)]

- Stobec. Safety Data Sheet - Allyl bromide. [[Link](#)]
- Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid. [[Link](#)]
- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-bromo-5-iodobenzoate | 1208075-44-8 [[sigmaaldrich.com](#)]
- 2. Ethyl 2-broMo-5-iodobenzoate | 1208075-44-8 [[m.chemicalbook.com](#)]
- 3. Ethyl 2-broMo-5-iodobenzoate | 1208075-44-8 [[amp.chemicalbook.com](#)]
- 4. [chemscene.com](#) [[chemscene.com](#)]
- 5. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [[eureka.patsnap.com](#)]
- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [[patents.google.com](#)]
- 7. [nbino.com](#) [[nbino.com](#)]
- 8. [nbino.com](#) [[nbino.com](#)]
- 9. [stobec.com](#) [[stobec.com](#)]
- 10. [fishersci.com](#) [[fishersci.com](#)]
- To cite this document: BenchChem. [Introduction: A Strategic Intermediate in Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3090183#ethyl-2-bromo-5-iodobenzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com